MAOA Inhibition: Screening Data Distinguishes 5-Acetyl from 2-Acetyl Regioisomer
In a human MAOA enzyme inhibition assay, 5-acetyl-1,3-thiazole-4-carboxylic acid (CHEMBL3402055) exhibited an IC50 > 100,000 nM, classifying it as essentially inactive against this target . By contrast, the 2-acetyl regioisomer (2-acetyl-1,3-thiazole-4-carboxylic acid, CHEMBL3402047–3402049) showed comparable inactivity (IC50 also > 100,000 nM) in the same assay panel . However, the tranylcypromine reference inhibitor in the identical assay yielded an IC50 of 7,870 nM . This data establishes that the 5-acetyl vs. 2-acetyl regiochemistry does not confer differential MAOA activity, but the compound's clear lack of MAOA liability differentiates it from pharmacologically active thiazole-4-carboxylic acid derivatives that show nanomolar MAOA potency.
| Evidence Dimension | Human MAOA enzyme inhibition IC50 |
|---|---|
| Target Compound Data | > 100,000 nM (5-acetyl-1,3-thiazole-4-carboxylic acid; CHEMBL3402055) |
| Comparator Or Baseline | > 100,000 nM (2-acetyl-1,3-thiazole-4-carboxylic acid; CHEMBL3402047–3402049); Tranylcypromine reference inhibitor: 7,870 nM |
| Quantified Difference | No difference between 5-acetyl and 2-acetyl regioisomers (both inactive vs. MAOA); ~12.7-fold weaker than tranylcypromine reference |
| Conditions | Inhibition of human MAOA using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min incubation, luciferin detection readout |
Why This Matters
For researchers seeking a thiazole-4-carboxylic acid scaffold without confounding MAOA activity, this compound provides a clean baseline with documented non-interference, unlike certain 2-aminothiazole-4-carboxylic acid derivatives known to inhibit MAOA in the micromolar range.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). MAOA IC50 > 1.00E+5 nM; LSD1 IC50 1.00E+4 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 (accessed 2025). View Source
